5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as PAC-1, and it has been found to have anticancer properties.
科学的研究の応用
Synthesis and Structural Analysis
Research has led to the synthesis of various cinnamide derivatives, including compounds with structures related to 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. These compounds have been characterized through IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra. Crystal structures of these compounds were studied using single-crystal X-ray diffraction, revealing complex molecular interactions and infinite X-shaped 1-D polymeric chains structure in some cases. Hirshfeld surface analysis further demonstrated the presence of intermolecular interactions, suggesting their potential for various applications in materials science and pharmacology (Zhong et al., 2018).
Anticonvulsant and Neuroprotective Properties
New kojic acid derivatives, structurally similar to the queried compound, have been synthesized as potential anticonvulsant compounds. Their anticonvulsant activities were examined through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating that certain compounds exhibit significant anticonvulsant activities without neurotoxicity, highlighting their therapeutic potential against epilepsy and related neurological disorders (Aytemi̇r et al., 2010).
Antimicrobial Activities
Several novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, bearing structural resemblances to the target molecule, showed good to moderate activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Bektaş et al., 2010).
Dopamine Receptor Partial Agonists
Research into the development of G protein-biased dopaminergics has led to the synthesis of compounds with the 1,4-disubstituted aromatic piperazine structure, which have shown high-affinity partial agonism at dopamine D2 receptors. These compounds, including derivatives of the initial chemical structure, have demonstrated potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
Further studies on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives have shown promising anticonvulsant and antimicrobial activities. These studies highlight the potential for compounds with this core structure to be developed into new therapeutic agents for treating seizures and infectious diseases (Aytemi̇r et al., 2004).
特性
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFRZGUNLDUMA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。